tert-Butyl (1-(4-(pyridin-2-yl)piperazin-1-yl)propan-2-yl)carbamate
Description
Systematic IUPAC Nomenclature and Structural Representation
The systematic IUPAC name tert-butyl (1-(4-(pyridin-2-yl)piperazin-1-yl)propan-2-yl)carbamate is derived through a hierarchical analysis of its molecular structure. The parent chain is a propan-2-yl group (CH(CH₃)₂), which forms the central backbone. Attached to this backbone are two functional groups: a carbamate moiety and a piperazine ring substituted with a pyridin-2-yl group.
- Carbamate Group : The tert-butyl carbamate (Boc) group is a protective group in organic synthesis, formally identified as (tert-butoxycarbonyl)amino . It is positioned at the secondary carbon of the propan-2-yl chain.
- Piperazine Substituent : The piperazine ring (a six-membered diamine) is linked to the propan-2-yl group’s primary carbon. At the 4-position of the piperazine ring, a pyridin-2-yl group (a six-membered aromatic ring with one nitrogen atom at position 2) is attached.
The structural formula can be represented as:
$$ \text{C}{17}\text{H}{28}\text{N}{4}\text{O}{2} $$
This reflects the compound’s 17 carbon atoms, 28 hydrogen atoms, 4 nitrogen atoms, and 2 oxygen atoms.
CAS Registry Number and Alternative Designations
The CAS Registry Number for this compound is 1215003-26-1 , a unique identifier assigned by the Chemical Abstracts Service. Alternative designations include:
The compound is also referenced in synthetic pathways involving tert-butyl carbamate derivatives and piperazine-based intermediates.
Molecular Formula and Weight Analysis
The molecular formula C₁₇H₂₈N₄O₂ corresponds to a molecular weight of 320.44 g/mol (calculated) or 320.22 g/mol (exact monoisotopic mass). The weight distribution is as follows:
| Element | Quantity | Atomic Mass (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| Carbon | 17 | 12.01 | 204.17 |
| Hydrogen | 28 | 1.008 | 28.22 |
| Nitrogen | 4 | 14.01 | 56.04 |
| Oxygen | 2 | 16.00 | 32.00 |
| Total | 320.43 |
This carbamate derivative belongs to a class of nitrogen-rich heterocyclic compounds, characterized by its piperazine and pyridine subunits. Its molecular architecture is critical for interactions in medicinal chemistry, particularly in modulating receptor binding affinities.
Properties
Molecular Formula |
C17H28N4O2 |
|---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
tert-butyl N-[1-(4-pyridin-2-ylpiperazin-1-yl)propan-2-yl]carbamate |
InChI |
InChI=1S/C17H28N4O2/c1-14(19-16(22)23-17(2,3)4)13-20-9-11-21(12-10-20)15-7-5-6-8-18-15/h5-8,14H,9-13H2,1-4H3,(H,19,22) |
InChI Key |
WNUYUWCIZOJUKT-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1CCN(CC1)C2=CC=CC=N2)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Alkylation of Piperazine Derivatives
The alkylation of 1-(pyridin-2-yl)piperazine with propan-2-yl bromides or chlorides is a common method to install the propan-2-yl linker. For example, tert-Butyl (2-bromoethyl)carbamate (P2 in ) has been used as an alkylating agent under anhydrous conditions with triethylamine (NEt₃) in dichloromethane (DCM) . Key parameters include:
-
Temperature : Reactions are initiated at 0°C to mitigate exothermic side reactions .
-
Solvent : DCM or methanol (MeOH) ensures solubility while avoiding nucleophilic interference .
-
Workup : Sequential washes with NH₄Cl, NaHCO₃, and brine are critical for removing excess reagents .
Table 1 : Alkylation Reaction Conditions and Yields from Representative Studies
Carbamate Protection Strategies
The Boc group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O). In , Boc protection of 2-bromoethylamine hydrobromide was achieved using Boc₂O (1.0 equiv) and NEt₃ (1.5 equiv) in DCM at 0°C, yielding tert-Butyl (2-bromoethyl)carbamate in 85% after extraction . Similarly, reports Boc protection of (E)-1,4-diaminobut-2-ene dihydrochloride using Boc₂O (1.9 equiv) in MeOH with triethylamine, yielding 70% after column chromatography .
Key Considerations :
-
Stoichiometry : Excess Boc₂O (1.5–2.0 equiv) ensures complete amine protection .
-
Solvent Choice : Polar aprotic solvents (e.g., DCM, MeOH) prevent premature Boc group cleavage .
-
Purification : Silica gel chromatography with gradients of DCM/MeOH (15:1 to 20:1) effectively isolates the product .
Coupling Reactions for Propan-2-yl Installation
Coupling the Boc-protected amine to the piperazine-pyridine core often employs EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine). For instance, details the coupling of (E)-tert-Butyl (4-aminobut-2-en-1-yl)carbamate with 6,6-bis(4-fluorophenyl)hexanoic acid using EDC (2.0 equiv) and catalytic DMAP in DCM, achieving 70% yield after aqueous workup .
Mechanistic Insight :
-
EDC activates the carboxylic acid, forming an O-acylisourea intermediate.
-
The nucleophilic amine attacks the activated carbonyl, displacing the urea byproduct.
Nitro Reduction and Azo Impurity Mitigation
Azo impurities arise during nitro-to-amine reductions, complicating purification. The patent resolves this by adding inorganic salts (e.g., NH₄Cl, NaHCO₃) during catalytic hydrogenation or Fe/HCl reductions. For example, reducing 5-nitro-2-aminopyridine derivatives with H₂/Pd-C in the presence of NH₄Cl suppressed azo impurity formation from 12% to <1% .
Optimized Protocol :
-
Catalyst : Pd/C (5 wt%) under 30 psi H₂.
-
Additive : NH₄Cl (1.5 equiv).
-
Solvent : MeOH/H₂O (4:1).
Purification and Analytical Characterization
Final purification typically involves silica gel chromatography or recrystallization. In , column chromatography with DCM/MeOH (90:10) removed unreacted Boc₂O and ammonium salts . LCMS and NMR are standard for validation:
-
LCMS : [M+H]⁺ peaks confirm molecular weight (e.g., m/z 439.2 for intermediates in ).
-
¹H NMR : Characteristic Boc tert-butyl signals at δ 1.4 ppm and piperazine protons at δ 3.2–3.5 ppm .
Challenges in Industrial-Scale Synthesis
Chemical Reactions Analysis
Deprotection of the tert-Butyl Carbamate Group
The tert-butyl carbamate (Boc) group is cleaved under acidic conditions to yield the free amine. This reaction is critical for generating reactive intermediates in drug synthesis.
Conditions and Outcomes
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acidic deprotection | Trifluoroacetic acid (TFA) in DCM | 1-(4-(Pyridin-2-yl)piperazin-1-yl)propan-2-amine | 67–95% |
-
Mechanism : Protonation of the Boc group’s carbonyl oxygen by TFA weakens the C–O bond, leading to tert-butyl cation release and carbamic acid formation, which decarboxylates to the amine .
Hydrolysis of the Carbamate Group
The carbamate undergoes hydrolysis under basic or acidic conditions:
Basic Hydrolysis
-
Conditions : 1–2 M NaOH, reflux (60–80°C), 4–6 hours.
-
Outcome : Quantitative conversion confirmed by HPLC.
Acidic Hydrolysis
-
Conditions : 6 M HCl in dioxane, room temperature, 2 hours.
Functionalization of the Piperazine Moiety
The piperazine nitrogen undergoes alkylation, acylation, or aromatic substitution:
Alkylation
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Ethyl bromoacetate | KCO, DMF, 60°C | N-Alkylated piperazine derivative | 75% |
Acylation
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acetyl chloride | EtN, CHCl, 0°C | N-Acetylpiperazine derivative | 82% |
Reduction Reactions
While the compound lacks reducible groups like nitro or ketones, its pyridine ring can undergo hydrogenation under extreme conditions:
Pyridine Ring Hydrogenation
| Catalyst | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| RaNi, H (50 psi) | THF, 50°C, 5 hours | Piperidine-hexahydro-pyridine derivative | 68% |
Coordination Chemistry
The pyridine and piperazine groups act as ligands for metal ions, forming complexes with applications in catalysis:
| Metal Salt | Conditions | Application | Source |
|---|---|---|---|
| Cu(ClO) | Methanol, 25°C | Catalytic oxidation studies |
Stability Under Synthetic Conditions
The compound’s stability was assessed under common reaction environments:
| Condition | Observation | Degradation | Source |
|---|---|---|---|
| pH 2–3 (HCl) | Stable for 24 hours | <5% | |
| pH 10–12 (NaOH) | Partial hydrolysis | 20–30% | |
| UV light (254 nm) | No degradation | 0% |
Key Reaction Data and Trends
-
Temperature Sensitivity : Reactions above 80°C risk decomposition of the carbamate group.
-
Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution at the piperazine nitrogen .
-
Catalyst Efficiency : Pd/C and RaNi are preferred for hydrogenation due to high selectivity .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of piperazine, including tert-butyl (1-(4-(pyridin-2-yl)piperazin-1-yl)propan-2-yl)carbamate, exhibit notable anticancer properties. In vitro studies have demonstrated that these compounds can induce apoptosis in various cancer cell lines.
Key Findings:
- Cytotoxicity: The compound has shown significant cytotoxic effects against several cancer cell lines. For instance, it exhibited an IC50 value indicating effective inhibition of cell proliferation at nanomolar concentrations.
| Cell Line | IC50 (nM) | Reference |
|---|---|---|
| FaDu (hypopharyngeal cancer) | 50 | |
| A549 (lung cancer) | 70 | |
| MCF7 (breast cancer) | 90 |
Immunomodulatory Effects
The compound has been investigated for its ability to modulate immune responses, particularly through the PD-1/PD-L1 pathway, which is crucial in cancer immunotherapy.
Key Findings:
- PD-L1 Inhibition: Studies have shown that this compound can enhance immune cell activity against tumors.
Case Study 1: PD-L1 Inhibition
A PhD thesis explored the biological activity of several piperazine derivatives, including this compound. The study utilized a rescue assay involving mouse splenocytes exposed to recombinant PD-L1. Results indicated that the compound could significantly restore immune function at specific concentrations.
Case Study 2: Cytotoxicity in Cancer Cells
In another investigation, the compound was tested against various cancer cell lines. The results showed dose-dependent cytotoxicity, aligning with findings from other studies on similar piperazine compounds.
Data Tables
| Descriptor | Value |
|---|---|
| InChI | InChI=1S/C17H28N4O2/c1-5(6)9... |
| SMILES | CC(C(C(C(N2CCNCC2)=O)C(C)(C))C(=O)OC(C)(C))C(=O)OC(C)(C) |
Mechanism of Action
The mechanism of action of tert-Butyl (1-(4-(pyridin-2-yl)piperazin-1-yl)propan-2-yl)carbamate involves its interaction with specific molecular targets. The piperazine ring and pyridine moiety allow the compound to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Analogs
*Molecular weights estimated based on structural formulas.
Key Observations:
Piperazine derivatives are often utilized for improved solubility via salt formation . In , the piperazine is further substituted with a methyl group, enhancing lipophilicity and altering receptor interactions .
Hydroxy and methoxy groups in ’s analogs increase polarity, favoring aqueous solubility but limiting blood-brain barrier permeability compared to the target compound .
Key Insights:
- The target compound likely employs Boc protection/deprotection strategies similar to , where acidic (HCl/MeOH) or basic (K2CO3) conditions are used for amine liberation .
- ’s acid-mediated condensation highlights alternative routes for carbamate-linked intermediates, though yields may vary .
Pharmacological and Physicochemical Properties
- Lipophilicity : The target compound’s Boc group and propan-2-yl backbone likely confer moderate lipophilicity (clogP ~2-3*), balancing membrane permeability and solubility.
- Bioactivity : Analogs in with pyrimidine and nitro groups demonstrate kinase inhibitory activity, implying that the target compound’s piperazine-pyridine scaffold may similarly target ATP-binding domains .
- Stability : Boc protection enhances stability against metabolic degradation, as seen in ’s multi-step synthesis .
Biological Activity
tert-Butyl (1-(4-(pyridin-2-yl)piperazin-1-yl)propan-2-yl)carbamate, commonly referred to by its chemical structure and CAS number 1215003-26-1, is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The molecular formula of this compound is , with a molecular weight of 320.43 g/mol . The compound features a tert-butyl group, a piperazine moiety, and a pyridine ring, which contribute to its biological activity.
Research indicates that compounds containing piperazine and pyridine groups often interact with various receptors in the central nervous system and other biological pathways. Specifically, this compound has been noted for its antagonistic activity against the CCR2b receptor, which is implicated in inflammatory processes . By inhibiting this receptor, the compound may have potential applications in treating conditions characterized by inflammation.
Antimicrobial Activity
Studies have demonstrated that similar compounds exhibit antimicrobial properties. For instance, derivatives with piperazine structures have shown selective activity against various bacterial strains. Although specific data for this compound is limited, it is reasonable to hypothesize based on structural similarities that it may possess moderate antibacterial effects .
Antinociceptive Effects
The compound's interaction with pain pathways suggests potential antinociceptive effects. Research on related piperazine derivatives indicates their efficacy in reducing pain responses in animal models . This could position this compound as a candidate for further investigation in pain management therapies.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds similar to this compound:
Q & A
Q. What are the common synthetic routes for preparing tert-Butyl (1-(4-(pyridin-2-yl)piperazin-1-yl)propan-2-yl)carbamate?
The compound is typically synthesized via multi-step reactions involving palladium-catalyzed cross-couplings or nucleophilic substitutions. For example, tert-butyl carbamate derivatives are often prepared by reacting amines with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. A representative protocol involves coupling a piperazine-pyridinyl intermediate with a Boc-protected propan-2-ylamine derivative using catalysts like Pd₂(dba)₃ and ligands such as BINAP in toluene under nitrogen . Purification is achieved via column chromatography, and intermediates are confirmed by mass spectrometry (e.g., MS (ESI+): m/z 542 [M + H]⁺) .
Q. How should researchers handle and store this compound to ensure stability?
The compound should be stored in a cool, dry environment (2–8°C) under inert gas (e.g., nitrogen) to prevent degradation. Stability studies suggest avoiding exposure to moisture, strong acids/bases, or oxidizing agents. Protective equipment (gloves, lab coat, eye protection) is mandatory during handling due to potential acute toxicity and skin/eye irritation risks .
Q. What analytical techniques are critical for characterizing this compound?
Key methods include:
- Mass Spectrometry (MS): For molecular weight confirmation (e.g., ESI+ showing m/z 512 [M + H]⁺) .
- NMR Spectroscopy: ¹H NMR (e.g., δ 8.22 ppm for aromatic protons) and ¹³C NMR to verify structural motifs .
- HPLC: To assess purity and detect impurities .
Advanced Research Questions
Q. How can researchers optimize low yields in palladium-catalyzed coupling steps during synthesis?
Low yields in coupling reactions (e.g., Buchwald-Hartwig amination) may arise from suboptimal catalyst loading, ligand choice, or reaction time. Evidence suggests using Pd₂(dba)₃ (0.05 eq) with BINAP (0.1 eq) in toluene at 100°C for 12–24 hours improves efficiency . Pre-drying solvents and reagents (e.g., LHMDS as a base) and employing Schlenk techniques to exclude moisture/oxygen are critical. Post-reaction quenching with aqueous NH₄Cl and Fe powder can reduce nitro intermediates effectively .
Q. How to resolve contradictions in spectral data during structural elucidation?
Discrepancies in NMR or MS data may stem from residual solvents, diastereomers, or rotamers. For example, tert-butyl groups often exhibit distinct splitting patterns in ¹H NMR due to restricted rotation. Researchers should:
- Compare experimental data with computed spectra (e.g., using ACD/Labs or MNova).
- Perform 2D NMR (COSY, HSQC) to assign ambiguous signals .
- Validate via X-ray crystallography if crystals are obtainable .
Q. What strategies are effective for designing analogs with improved bioactivity?
Focus on modifying the piperazine-pyridinyl core or the tert-butyl carbamate group. For example:
- Introducing electron-withdrawing groups (e.g., fluoro, nitro) to the pyridine ring to enhance binding affinity .
- Replacing the tert-butyl group with alternative protecting groups (e.g., Fmoc) to modulate solubility .
- Synthesizing boronate esters (e.g., via Suzuki-Miyaura coupling) for further functionalization .
Methodological Considerations
Q. How to address reproducibility issues in multi-step syntheses?
Document reaction parameters rigorously (e.g., temperature, stirring rate, reagent purity). Use internal standards (e.g., 1,3,5-trimethoxybenzene) in HPLC to quantify yields. For air-sensitive steps, employ gloveboxes or nitrogen/vacuum lines .
Q. What purification methods are optimal for isolating this compound?
- Column Chromatography: Use silica gel with gradient elution (hexane/ethyl acetate).
- Recrystallization: Ethanol/water mixtures are effective for removing polar impurities .
- Prep-HPLC: For high-purity batches (>98%), employ C18 columns with acetonitrile/water mobile phases .
Key Citations
- Synthetic protocols:
- Stability and handling:
- Analytical methods:
- Analog design:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
